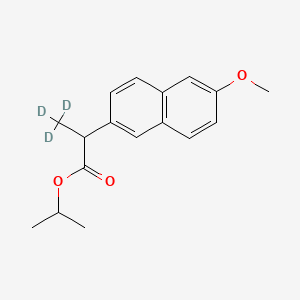
Hsp90-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsp90-IN-12 is a small molecule inhibitor that targets Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including several oncoproteins. This compound has shown potential in cancer therapy by inhibiting the function of Hsp90, thereby disrupting the maturation of client proteins essential for tumor growth and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationReaction conditions may include the use of solvents like dimethylformamide, catalysts such as palladium on carbon, and reagents like sodium hydride .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Hsp90-IN-12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .
Aplicaciones Científicas De Investigación
Hsp90-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Hsp90 in protein folding and stability.
Biology: Employed in research to understand the molecular mechanisms of Hsp90 and its client proteins.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeting cancers that are dependent on Hsp90 for survival.
Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting Hsp90
Mecanismo De Acción
Hsp90-IN-12 exerts its effects by binding to the N-terminal ATP-binding domain of Hsp90, thereby inhibiting its ATPase activity. This inhibition prevents the proper folding and stabilization of client proteins, leading to their degradation via the proteasome pathway. The disruption of Hsp90 function affects multiple signaling pathways involved in cell growth, survival, and apoptosis, making it a promising target for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Geldanamycin: A natural product that also inhibits Hsp90 by binding to its ATP-binding domain.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: Another natural product that inhibits Hsp90 by binding to a different site on the protein .
Uniqueness of Hsp90-IN-12
This compound is unique in its specific binding affinity and selectivity for Hsp90, which may result in fewer off-target effects compared to other Hsp90 inhibitors. Additionally, its synthetic accessibility and potential for structural modifications make it a valuable compound for further drug development .
Propiedades
Fórmula molecular |
C25H36O4 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
[(1R,2R,3E,5S,11R)-1,5-dimethyl-8-methylidene-5-(4-methylpent-3-enyl)-7-oxo-12-oxabicyclo[9.1.0]dodec-3-en-2-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O4/c1-17(2)9-8-13-24(6)14-12-21(28-23(27)15-18(3)4)25(7)22(29-25)11-10-19(5)20(26)16-24/h9,12,14-15,21-22H,5,8,10-11,13,16H2,1-4,6-7H3/b14-12+/t21-,22-,24-,25+/m1/s1 |
Clave InChI |
MNRDTUSOZNXFSE-OCVBQOCNSA-N |
SMILES isomérico |
CC(=CCC[C@]\1(CC(=O)C(=C)CC[C@@H]2[C@@](O2)([C@@H](/C=C1)OC(=O)C=C(C)C)C)C)C |
SMILES canónico |
CC(=CCCC1(CC(=O)C(=C)CCC2C(O2)(C(C=C1)OC(=O)C=C(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



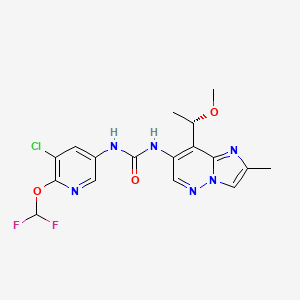
methyl dihydrogen phosphate](/img/structure/B12416408.png)
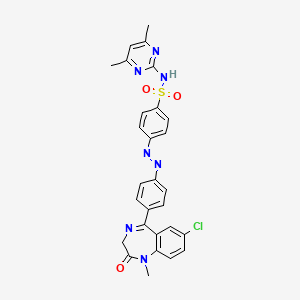

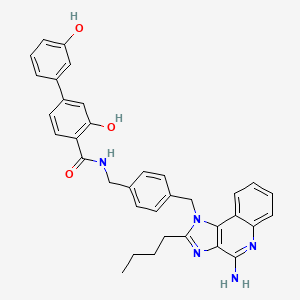
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
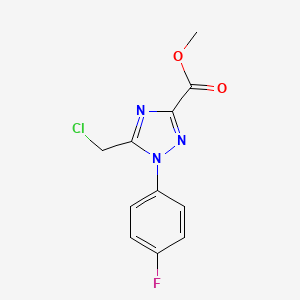
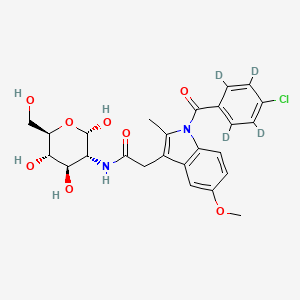
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)



